Hexyl tiglate

Flavor chemistry Fragrance formulation Sensory analysis

Hexyl tiglate (CAS 16930-96-4), systematically named hexyl (E)-2-methylbut-2-enoate, is an α,β-unsaturated fatty acid ester with molecular formula C₁₁H₂₀O₂ and molecular weight 184.27 g/mol. It belongs to the tiglate ester subclass, characterized by a trans-2-methyl-2-butenoate moiety esterified with n-hexanol.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 16930-96-4
Cat. No. B095952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl tiglate
CAS16930-96-4
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C=CC
InChIInChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3
InChIKeyMZNHUHNWGVUEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, propylene glycol;  soluble in most fixed oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Tiglate (CAS 16930-96-4): Procurement-Grade Profile of a Green Fruity Ester for Flavor and Fragrance Formulation


Hexyl tiglate (CAS 16930-96-4), systematically named hexyl (E)-2-methylbut-2-enoate, is an α,β-unsaturated fatty acid ester with molecular formula C₁₁H₂₀O₂ and molecular weight 184.27 g/mol [1]. It belongs to the tiglate ester subclass, characterized by a trans-2-methyl-2-butenoate moiety esterified with n-hexanol. The compound presents as a colorless liquid with a fresh, green, oily, herbal, and fruity odor profile, classified under the green odor type with high odor strength [2]. Hexyl tiglate carries FEMA GRAS designation number 3354, is listed in the EU FlavIS database, and is manufactured to a minimum purity of 98.0% with typical density of 0.894 g/mL at 25 °C [1]. Its global usage volume is estimated at 0.1–1 metric ton per year (IFRA, 2019), positioning it as a specialty ingredient within the flavor and fragrance chemical supply chain [3].

Why Hexyl Tiglate Cannot Be Replaced by Common In-Class Esters: Structural Determinants of Differential Performance


Although hexyl tiglate shares the ester functional group with numerous flavor and fragrance ingredients, its unique combination of an α,β-unsaturated tiglate (E-2-methyl-2-butenoate) acid moiety and a linear C6 alcohol chain produces physicochemical and sensory properties that are not replicated by simple acetate, butyrate, or crotonate analogs [1]. The α-methyl substituent on the unsaturated acid differentiates hexyl tiglate from hexyl crotonate (which lacks this methyl group), altering both the steric environment around the ester linkage and the compound's olfactory receptor interactions [2]. Furthermore, the C6 alkyl chain length positions hexyl tiglate at a specific vapor pressure of 0.05 mmHg at 20 °C—substantially lower than ethyl tiglate (4.3 mmHg at 25 °C)—which directly affects fragrance evaporation kinetics and tenacity on blotter [3]. These structural features collectively govern the compound's substantivity (>4 hours at 100%), its distinct green-herbal odor character versus the purely fruity profiles of hexyl acetate or hexyl butyrate, and its safety classification as a Cramer Class I substance [4].

Quantitative Comparator Evidence: Where Hexyl Tiglate Demonstrates Verifiable Differentiation


Green-Herbal vs. Purely Fruity Odor Character: Hexyl Tiglate Differentiates from Hexyl Acetate in Sensory Profiling

Hexyl tiglate provides a composite odor profile described as fresh, green, oily, herbal, and fruity, whereas hexyl acetate—the most commonly substituted C6 ester in flavor and fragrance applications—delivers a predominantly fruity profile (apple, banana, sweet, pear) [1]. This differentiation arises from the tiglate moiety's α,β-unsaturation with α-methyl branching, which engages olfactory receptors differently than the saturated linear acetate group. The green and herbal facets of hexyl tiglate are specifically valued in compositions requiring natural 'outdoor' freshness, a dimension hexyl acetate cannot supply .

Flavor chemistry Fragrance formulation Sensory analysis

GC-MS Analytical Identification: Kovats Retention Index Differentiation from Hexyl Acetate and Hexyl Butyrate

Hexyl tiglate exhibits a Kovats retention index (RI) of 1330 on a DB-5MS capillary column, which is distinctly higher than both hexyl acetate (RI ≈ 1008–1011 on DB-5/RTX-5) and hexyl butyrate (RI ≈ 1193 on DB-5) [1][2][3]. This significant RI separation (>120 units from hexyl acetate; >130 units from hexyl butyrate) enables unambiguous chromatographic resolution and identification of hexyl tiglate in complex volatile mixtures using standard GC-MS methods. On polar Carbowax PEG CB columns, hexyl tiglate elutes at RI 1602 on DB-Wax, providing a complementary confirmatory dimension [1].

Analytical chemistry GC-MS Quality control

Natural Occurrence in Gardenia jasminoides: Hexyl Tiglate as a Quantitative Dominant Volatile Marker vs. cis-3-Hexenyl Tiglate

In a SPME-GC-MS analysis of Gardenia jasminoides flower essential oil from Guizhou, hexyl tiglate constituted 11.42% of the total volatile composition, ranking as the third most abundant constituent after linalool (27.73%) and (Z)-3-hexenyl pentenoate (24.38%) [1]. This is substantially higher than cis-3-hexenyl tiglate, which was detected at only 1.34% in the headspace of fresh Gardenia flowers in a separate study [2]. The magnitude of this difference (>8:1 ratio of hexyl tiglate to cis-3-hexenyl tiglate in the Guizhou essential oil study) positions hexyl tiglate as the dominant tiglate ester in Gardenia floral volatiles. In a CSIR CIMAP aroma database entry, hexyl tiglate was also reported at 4.84% in Cape jasmine essential oil, further corroborating its prominence [3].

Natural product chemistry Essential oil analysis Authenticity verification

Cramer Class I Safety Classification: Regulatory Advantage Over Higher-Risk Flavor and Fragrance Esters

In the RIFM safety assessment published in Food and Chemical Toxicology (2024), hexyl tiglate received a Cramer Classification of Class I (Low) based on concurrent expert judgments from Toxtree v3.1 and OECD QSAR Toolbox v4.5 [1]. Cramer Class I substances are considered to present the lowest order of oral toxicity concern and are associated with the highest TTC (Threshold of Toxicological Concern) exposure threshold of 30 μg/kg body weight per day (or 1,800 μg/person/day), versus 9 μg/kg bw/day for Class II and 1.5 μg/kg bw/day for Class III [2]. This classification enables broader formulation flexibility and higher permissible exposure levels compared to analogous esters that may fall into Cramer Class II or III. Additionally, hexyl tiglate was cleared on all seven evaluated human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, photoirritation/photoallergenicity, local respiratory toxicity, and environmental toxicity) without requiring analog read-across, a finding that is not uniformly available for all tiglate ester congeners [1].

Toxicology Regulatory compliance Safety assessment

Vapor Pressure-Governed Fragrance Tenacity: Hexyl Tiglate Occupies a Distinct Mid-Volatility Niche vs. Ethyl Tiglate

Hexyl tiglate exhibits a vapor pressure of 0.05 mmHg at 20 °C (EPI Suite v4.0), which is approximately 86-fold lower than ethyl tiglate's vapor pressure of 4.3 mmHg at 25 °C [1]. This large difference in vapor pressure translates directly into divergent fragrance evaporation behavior: ethyl tiglate acts as a highly volatile top-note material (flash point 44 °C; boiling point 154–156 °C) , while hexyl tiglate occupies a moderate-volatility niche with a boiling point of 230 °C (at 760 mmHg) and a flash point >93 °C (closed cup) [1]. On blotter, hexyl tiglate demonstrates tenacity of >4 hours at 100% concentration—significantly shorter than ethyl tiglate's >24 hours [2][3], but this moderate tenacity makes hexyl tiglate better suited for mid-to-top-note bridging where it contributes freshness without dominating the dry-down.

Fragrance engineering Volatility profiling Formulation design

Flash Point and Safe Handling: Hexyl Tiglate Offers Wider Process Safety Margins than Lower-Molecular-Weight Tiglate Esters

Hexyl tiglate has a flash point of >93 °C (closed cup, Globally Harmonized System classification), which places it above the threshold for flammable liquid classification under most regulatory frameworks and provides a significantly wider safety margin during heated compounding operations compared to ethyl tiglate (flash point 44 °C) [1]. The flash point difference of approximately 50 °C means that hexyl tiglate can be safely handled at temperatures where ethyl tiglate would already present a flammable vapor hazard. Hexyl tiglate is classified under GHS as a Category 2 skin irritant (H315), Category 2A eye irritant (H319), and Category 3 specific target organ toxicity–single exposure for the respiratory system (H335), with R-phrases R36/38 indicating irritant properties but no flammable liquid classification [2].

Process safety Chemical handling Manufacturing compliance

High-Value Application Scenarios Where Hexyl Tiglate's Differentiated Profile Directs Procurement Decisions


Reconstitution of Authentic Gardenia jasminoides Floral Accords for Fine Fragrance

Hexyl tiglate's verified abundance at 11.42% in Gardenia jasminoides essential oil [1], combined with its fresh green-herbal-fruity odor profile and substantivity of >4 hours , makes it an analytically justified ingredient for reconstituting authentic Gardenia accords. In this application, hexyl tiglate serves as both a quantitative marker and a sensory cornerstone, providing the green floral freshness that distinguishes Gardenia from purely white-floral compositions. Formulators substituting with hexyl acetate (purely fruity, insufficient green/herbal character) or cis-3-hexenyl tiglate (present at only 1.34% in headspace [2]) would fail to achieve the authentic volatile profile documented in peer-reviewed essential oil analyses. Typical use levels in fine fragrance concentrates range from 1% to 8% [3].

Green Top-Note Engineering in 'Fresh Outdoors' Colognes and Functional Perfumery

Hexyl tiglate is specifically recommended for novel green-type top notes in fresh-smelling colognes and sprays intended to evoke 'natural' or 'outdoor' olfactory impressions [1]. Its vapor pressure of 0.05 mmHg at 20 °C positions it in a moderate-volatility window that outlasts highly volatile top notes (e.g., ethyl tiglate at 4.3 mmHg [2]) while evaporating before heavy base notes dominate, providing temporal lift without excessive persistence. This volatility profile, combined with a flash point >93 °C , also makes hexyl tiglate process-safe for heated blending in functional product manufacturing (household cleaners, air care), where lower-flash-point alternatives like ethyl tiglate (44 °C) would introduce fire hazard concerns [2].

Flavor Formulation for Apple, Apricot, Mango, and Stone Fruit Profiles Requiring Green Freshness

In flavor applications, hexyl tiglate adds richness to apple and apricot or mango flavors, supports ethereal and light notes in gooseberry and strawberry, and lends a natural 'skin'-aroma to plum flavors [1]. This multi-fruit versatility differs from hexyl acetate, which primarily provides a straightforward apple-banana-pear fruity note . Hexyl tiglate's FEMA GRAS status (FEMA 3354) [2] and Cramer Class I safety classification [3] support its use across a wide range of food and beverage categories without the toxicological constraints that may apply to higher Cramer-class flavor esters. The compound is regulated under IFRA standards with recommended maximum use levels up to 8% in fragrance concentrates .

GC-MS Reference Standard for Quality Control of Natural Essential Oils Containing Tiglate Esters

Given its well-characterized Kovats retention indices (RI 1330 on DB-5MS, RI 1602 on DB-Wax) [1] and its documented occurrence across multiple botanically authenticated essential oils—including Moroccan chamomile, lavandin (abrialis and grosso varieties), and witch hazel leaf oil —hexyl tiglate serves as a reliable analytical reference standard for GC-MS quality control workflows. Its RI separates cleanly from hexyl acetate (≈1008), hexyl butyrate (≈1193), and other C6 esters [2], enabling unambiguous peak assignment in complex chromatograms. Procurement of high-purity hexyl tiglate (≥98.0% minimum purity specification [3]) as a reference material supports both identity confirmation and quantitative calibration in essential oil authentication programs.

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